3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide is a compound that belongs to the class of pyrazole derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . They are often used as synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .
Mode of Action
It’s worth noting that pyrazole derivatives, which share a similar structure, have been found to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability.
Result of Action
Pyrazole derivatives have been known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
The synthesis of 3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable diketone or β-keto ester.
Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the 3,5-dimethyl substituents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Comparison with Similar Compounds
3-cyclopentyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)propanamide can be compared with other pyrazole derivatives, such as:
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the cyclopentyl and propanamide groups.
3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-(®-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride: A more complex derivative with additional functional groups and potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
3-cyclopentyl-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12-11-13(2)18(17-12)10-9-16-15(19)8-7-14-5-3-4-6-14/h11,14H,3-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYUCYVHCNQHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)CCC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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